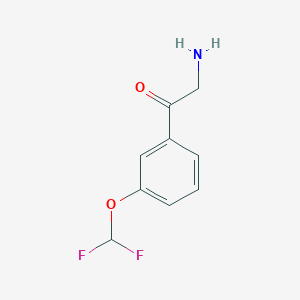

2-Amino-1-(3-(difluoromethoxy)phenyl)ethan-1-one

Description

2-Amino-1-(3-(difluoromethoxy)phenyl)ethan-1-one is a substituted amino ketone with a molecular formula of C9H9F2NO2 and a molecular weight of 201.17 g/mol . It features a difluoromethoxy group (-OCF2H) at the 3-position of the phenyl ring and an amino group (-NH2) adjacent to the ketone. Its synthesis involves reactions such as coupling 2-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride with dicyandiamide, yielding approximately 51% under optimized conditions . The compound is listed as discontinued in commercial catalogs but retains relevance in specialized research due to its unique electronic and steric properties imparted by the difluoromethoxy substituent .

Properties

Molecular Formula |

C9H9F2NO2 |

|---|---|

Molecular Weight |

201.17 g/mol |

IUPAC Name |

2-amino-1-[3-(difluoromethoxy)phenyl]ethanone |

InChI |

InChI=1S/C9H9F2NO2/c10-9(11)14-7-3-1-2-6(4-7)8(13)5-12/h1-4,9H,5,12H2 |

InChI Key |

CFGCSDNTYPLLFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)C(=O)CN |

Origin of Product |

United States |

Biological Activity

2-Amino-1-(3-(difluoromethoxy)phenyl)ethan-1-one, a compound with significant potential in medicinal chemistry, has garnered attention for its unique structural features and biological activities. The difluoromethoxy group enhances its lipophilicity and membrane permeability, influencing its interactions with various biological targets.

The molecular formula of this compound is . This compound features an amino group that can form hydrogen bonds, making it a versatile scaffold for drug design.

The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The difluoromethoxy group may enhance binding affinity and selectivity, leading to modulation of biochemical pathways. Studies suggest that the compound can influence various cellular processes by interacting with:

- Enzymes : It may act as an inhibitor or modulator of enzyme activity.

- Receptors : The compound could bind to specific receptors, altering signaling pathways.

In Vitro Studies

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : Demonstrated potential in scavenging free radicals.

- Enzyme Inhibition : Preliminary studies show inhibition against monoamine oxidase (MAO), which is significant in treating neurological disorders.

| Activity Type | IC50 Value (μM) | Selectivity Index |

|---|---|---|

| MAO-B Inhibition | 0.71 | 56.34 |

| AChE Inhibition | 4.32 | - |

Case Studies

- Neuroprotective Effects : A study highlighted the neuroprotective potential of compounds similar to this compound in models of neurodegeneration. These compounds showed promise in reducing oxidative stress and apoptosis in neuronal cells.

- Anticancer Properties : Another investigation into structurally related compounds indicated that they could inhibit cancer cell proliferation by inducing apoptosis through caspase activation.

Structure-Activity Relationship (SAR)

The presence of the difluoromethoxy group is critical for enhancing biological activity. Variations in substituents on the phenyl ring significantly affect the compound's reactivity and biological properties. For example, replacing difluoromethoxy with other groups alters enzyme inhibition profiles and selectivity.

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-Amino-1-(3-(trifluoromethoxy)phenyl)ethan-1-one | Trifluoromethoxy instead of difluoromethoxy | Different enzyme inhibition |

| 2-Amino-1-(3-(methoxy)phenyl)ethan-1-one | Methoxy group instead of difluoromethoxy | Reduced potency |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs of 2-amino-1-(3-(difluoromethoxy)phenyl)ethan-1-one, emphasizing differences in substituents, physicochemical properties, and pharmacological relevance.

Structural and Physicochemical Comparison

Notes:

- Electron-Withdrawing Effects : The difluoromethoxy group (-OCF2H) in the target compound enhances electrophilicity compared to methoxy (-OCH3) or trifluoromethoxy (-OCF3) groups, influencing reactivity in nucleophilic substitution reactions .

- Metabolic Stability : Trifluoromethoxy derivatives (e.g., Compound 38) exhibit superior metabolic stability over methoxy analogs due to fluorine’s inductive effects .

- Regulatory Status: Compounds like 2-amino-1-(2,4,5-trimethylphenyl)ethan-1-one are regulated under drug laws due to structural similarities to controlled substances (e.g., bk-2C-B isomers) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-Amino-1-(3-(difluoromethoxy)phenyl)ethan-1-one, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The synthesis typically involves two stages: (1) introducing the difluoromethoxy group via electrophilic substitution using difluoromethylating agents (e.g., ClCFOCH) under acidic conditions, and (2) reductive amination of the ketone intermediate. Optimize by controlling solvent polarity (e.g., ethanol/water mixtures), temperature (60–80°C), and stoichiometry of reducing agents (e.g., NaBH with NH). Monitor progress via TLC (silica gel, hexane:EtOAc 3:1) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of H/C NMR (in DMSO-d to observe NH proton exchange), FT-IR (to confirm carbonyl stretching at ~1680 cm), and reverse-phase HPLC (e.g., Newcrom R1 column, acetonitrile:water gradient). For purity assessment, employ high-resolution mass spectrometry (HRMS) with ESI+ mode to detect [M+H] .

Q. What protocols ensure the safe handling and long-term stability of this compound in laboratory settings?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Use fume hoods during synthesis due to potential amine volatility. Conduct stability studies via accelerated aging (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition products .

Advanced Research Questions

Q. How can discrepancies between experimental spectral data and computational predictions for the difluoromethoxy group’s electronic effects be resolved?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model F NMR chemical shifts and compare with experimental data. If contradictions arise, validate crystallographic data (via SHELXL refinement) to confirm substituent orientation and assess intramolecular hydrogen bonding .

Q. What experimental designs are effective for evaluating the bioactivity of this compound in enzyme inhibition studies?

- Methodological Answer : Use fluorescence-based assays (e.g., tryptophan quenching for ligand-binding studies) with serine hydrolases or cytochrome P450 isoforms. Structure-activity relationship (SAR) analysis should compare derivatives with varied substituent positions (e.g., 3- vs. 4-difluoromethoxy) to isolate electronic vs. steric effects .

Q. Which computational approaches best predict the compound’s reactivity in nucleophilic additions, and how do solvent choices influence outcomes?

- Methodological Answer : Apply molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) to study transition states. Solvent polarity indices (e.g., Kamlet-Taft parameters) can rationalize rate differences. Validate with kinetic experiments using stopped-flow UV-Vis spectroscopy .

Q. How does the 3-(difluoromethoxy) substituent influence regioselectivity in electrophilic aromatic substitution compared to halogenated analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.